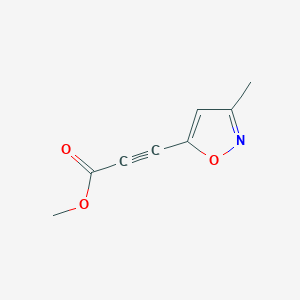

Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate

Description

Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate is a heterocyclic ester featuring a 1,2-oxazole ring substituted with a methyl group at the 3-position and a propargyl ester moiety at the 5-position. The compound’s structure includes a conjugated triple bond (prop-2-ynoate group), which confers unique electronic and reactivity properties. Its crystallographic characterization, if performed, would typically involve refinement programs like SHELXL for small-molecule analysis , with validation tools such as PLATON ensuring structural accuracy .

Properties

IUPAC Name |

methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-5-7(12-9-6)3-4-8(10)11-2/h5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAXKTNCUCRAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C#CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate, we compare it with structurally related compounds, focusing on functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings :

Reactivity Differences: The propargyl ester in this compound enables click chemistry (e.g., azide-alkyne cycloaddition), unlike the saturated acyl chain in the patent compound . This makes it valuable for modular synthesis. Both the patent compound and the target molecule contain the 3-methyl-1,2-oxazole motif, which may enhance metabolic stability in drug design compared to non-methylated analogs .

Crystallographic Behavior: The triple bond in this compound could lead to linear packing motifs, contrasting with the bent conformations of α,β-unsaturated esters. Hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) in oxazole derivatives are critical for crystal engineering .

Synthetic Utility :

- The patent compound (Example 208) is integrated into PROTACs via amide coupling, leveraging its oxazole ring for target binding . The target molecule’s propargyl group may instead facilitate bioconjugation or polymerization.

Electronic Effects :

- The electron-withdrawing oxazole ring in both compounds polarizes adjacent groups, enhancing electrophilicity. However, the propargyl ester’s sp-hybridized carbon may increase acidity of the α-H compared to the patent compound’s aliphatic chain.

Research Implications and Limitations

While this compound shares functional features with its analogs, its distinct triple bond and ester group position it as a versatile synthon for click chemistry-driven applications. Comparative crystallographic studies (using SHELX and ORTEP ) could further elucidate its packing efficiency versus saturated analogs. However, experimental data on its biological activity or material properties remain sparse, highlighting a gap for future studies.

Biological Activity

Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate is an organic compound with the molecular formula C8H7NO3. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H7NO3

- Molar Mass : 165.15 g/mol

- CAS Number : 2137579-32-7

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of enzymes or receptors, leading to various physiological effects. The exact mechanism can vary depending on the biological context and the specific targets involved.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Specific studies have demonstrated its efficacy against certain cancer cell lines, highlighting its potential as a therapeutic agent.

In Vitro Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Effects :

- In a study assessing its effects on human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment .

In Vivo Studies

A murine model was used to assess the compound's efficacy in vivo. Mice treated with this compound showed significant tumor regression compared to control groups, with a notable increase in survival rates observed .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.